molecular formula C7H5ClF3NO B1447833 [2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol CAS No. 1227502-97-7

[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

Cat. No.: B1447833
CAS No.: 1227502-97-7
M. Wt: 211.57 g/mol
InChI Key: FNEOFCQITLTNEO-UHFFFAOYSA-N
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Description

“[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1227502-97-7. It has a molecular weight of 211.57 . The compound is in the form of a liquid or low melting solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 . This indicates the molecular structure of the compound.

It’s physical form is a liquid or low melting solid . The compound’s refractive index, boiling point, and density are not mentioned in the search results.

Scientific Research Applications

Green and Efficient Synthesis

  • Biocatalytic Synthesis: A study by Chen et al. (2021) explored the synthesis of a related compound, S-(4-chlorophenyl)-(pyridin-2-yl) methanol (S-CPMA), using a green, economical, and efficient biocatalytic approach. They employed recombinant E. coli as a catalyst in a water-cyclohexane liquid-liquid system, achieving high yield and enantiomeric excess in a significantly reduced time compared to traditional methods (Chen et al., 2021).

Chemical Synthesis and Application

  • Production of Chiral Intermediates: Ni et al. (2012) conducted research on the production of (S)-CPMA, a key chiral intermediate for the anti-allergic drug Betahistine. They utilized carbonyl reductase-producing microorganisms for the stereoselective reduction of a precursor to (S)-CPMA, achieving high yield and enantiomeric excess (Ni et al., 2012).

Corrosion Inhibition

  • Metal Corrosion Inhibition: Ma et al. (2017) investigated the use of pyridinyl methanol derivatives as corrosion inhibitors for mild steel in acidic media. Their study found that these compounds effectively inhibited corrosion, with the pyridine segment playing a key role in the inhibition process (Ma et al., 2017).

Analytical Chemistry

  • Solubility Studies: Wang et al. (2018) measured the solubility of 2-chloro-3-(trifluoromethyl)pyridine, a structurally similar compound, in various organic solvents. Their research provides valuable data for understanding the solubility behavior of related compounds (Wang et al., 2018).

Catalysis

  • Catalytic Oligomerization of Ethylene: Kermagoret and Braunstein (2008) synthesized nickel complexes with pyridinyl methanol ligands for use in ethylene oligomerization. This demonstrates the application of such compounds in catalysis (Kermagoret & Braunstein, 2008).

Crystallography

  • Structural Analysis: A study by Lakshminarayana et al. (2009) focused on the crystal structure analysis of a compound containing a 6-chloropyridin-3-yl group. Such studies are crucial for understanding the molecular geometry and interactions of related compounds (Lakshminarayana et al., 2009).

Safety and Hazards

The compound has been classified under GHS07. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Properties

IUPAC Name

[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEOFCQITLTNEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-97-7
Record name [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 2
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
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[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
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[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
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[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol
Reactant of Route 6
[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol

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